REACTION_CXSMILES
|
C([NH:8][C:9]1[C:10](=[O:16])[N:11]([CH3:15])[C:12](=[O:14])[N:13]=1)C1C=CC=CC=1>C(O)C.C(OCC)(=O)C.[Pd]>[NH2:8][CH:9]1[NH:13][C:12](=[O:14])[N:11]([CH3:15])[C:10]1=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC=1C(N(C(N1)=O)C)=O
|
Name
|
ethanol ethyl acetate
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.C(C)(=O)OCC
|
Name
|
|
Quantity
|
195 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 23 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
ADDITION
|
Details
|
filled with hydrogen three times
|
Type
|
WAIT
|
Details
|
After this period
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1C(N(C(N1)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 214 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |